N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-[1,1'-biphenyl]-4-carboxamide hydrochloride
Description
This compound is a benzothiazole-based carboxamide derivative with a biphenyl core and a dimethylaminoethyl substituent. Its synthesis involves coupling reactions between benzo[d]thiazole-2-amine and activated biphenyl carbonyl intermediates, as observed in analogous protocols . The dimethylaminoethyl group enhances solubility and may influence receptor binding via its basic tertiary amine. The hydrochloride salt form improves stability and bioavailability. Structural confirmation is typically achieved via ¹H/¹³C-NMR, HRMS, and IR spectroscopy .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-phenylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3OS.ClH/c1-26(2)16-17-27(24-25-21-10-6-7-11-22(21)29-24)23(28)20-14-12-19(13-15-20)18-8-4-3-5-9-18;/h3-15H,16-17H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMLMLQAEHQYCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-[1,1’-biphenyl]-4-carboxamide hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole core, followed by the introduction of the dimethylaminoethyl group and the biphenyl carboxamide moiety. Common reagents used in these reactions include thionyl chloride, dimethylamine, and various coupling agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-[1,1’-biphenyl]-4-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest significant potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. The benzothiazole component is often associated with anti-cancer and anti-inflammatory activities.
Case Studies:
- Anticancer Activity : Research has indicated that benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-[1,1'-biphenyl]-4-carboxamide hydrochloride can inhibit cell proliferation and induce apoptosis in tumor cells .
The benzothiazole ring system is recognized for its ability to interact with biological targets, making it a valuable scaffold in drug design.
Mechanisms of Action:
- Enzyme Inhibition : Compounds containing the benzothiazole moiety have been studied for their ability to inhibit specific enzymes involved in cancer progression and inflammation pathways. The mechanism often involves the binding of the compound to the active site of the enzyme, thus blocking its activity.
Material Science
Beyond medicinal applications, this compound may also find utility in material science due to its unique electronic properties.
Potential Uses:
- Organic Electronics : The biphenyl structure can contribute to the electronic properties required for organic semiconductors, potentially making this compound suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Chemical Synthesis
The synthesis of this compound involves several steps that are of interest to chemists looking to develop efficient synthetic routes for similar compounds.
Synthetic Pathway:
- A typical synthesis might involve the reaction of 2-amino thiophenol with appropriate aldehydes under controlled conditions to yield the desired product through acylation processes .
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-[1,1’-biphenyl]-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and affecting cellular pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are crucial to understanding its full potential.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Benzo[d]thiazole Derivatives
2-Chloro-N-(4-fluorophenyl)benzo[d]thiazole-4-carboxamide ()
- Structure : Features a chloro-substituted benzothiazole core and a 4-fluorophenyl carboxamide.
- Key Differences: Lacks the biphenyl group and dimethylaminoethyl moiety.
- Activity : Designed as a kinase inhibitor; the chloro and fluoro substituents enhance electrophilicity and target selectivity .
N-(5-([1,1'-Biphenyl]-4-carbonyl)-4-(4-(methylthio)phenyl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide (Compound 89, )
Biphenyl-Integrated Heterocycles
[1,1'-Biphenyl]-4-yl(2-amino-4-(4-(methylthio)phenyl)thiazol-5-yl)methanone ()
- Structure: Biphenyl-linked thiazole with an amino group.
- Key Differences: No benzothiazole or dimethylaminoethyl substituent.
- Synthesis : Uses HATU/DIPEA-mediated coupling, similar to the target compound, ensuring high purity (>95%) .
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-hydroxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 85, )
- Structure : Combines a trifluoromethoxybenzoyl group with a cyclopropane carboxamide.
- Key Differences: Hydroxyphenyl and trifluoromethoxy groups enhance hydrophilicity and electron-withdrawing effects, unlike the target compound’s dimethylaminoethyl group .
Other Heterocyclic Carboxamides
4-Methyl-N-(2-phenylethyl)-2-propyl-1H-benzimidazole-6-carboxamide ()
- Structure : Benzimidazole core with a phenylethyl carboxamide.
- Key Differences : Benzimidazole (vs. benzothiazole) and propyl substituent alter π-π stacking and hydrophobic interactions .
- Activity : Targets angiotensin II receptors; structural rigidity from benzimidazole may reduce conformational flexibility compared to the target compound .
4-[(E)-(4-Dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline ()
- Structure: Dimethylamino-substituted Schiff base.
- Key Differences: Lacks heterocyclic cores but shares a dimethylamino group for solubility enhancement .
Comparative Data Table
Key Findings and Implications
- Structural Impact: The biphenyl group in the target compound enhances π-π interactions with hydrophobic binding pockets, while the dimethylaminoethyl group improves solubility and membrane permeability compared to analogs lacking such substituents .
- Synthetic Advantages : The use of HATU/DIPEA coupling (as in ) ensures higher yields (>95%) compared to thionyl chloride-mediated methods (e.g., , % yield) .
Biological Activity
N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-[1,1'-biphenyl]-4-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, drawing from various research studies and findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzothiazole moiety : Known for its role in various pharmacological activities.
- Dimethylaminoethyl side chain : Enhances solubility and biological activity.
- Biphenyl and carboxamide functionalities : Contribute to the compound's interaction with biological targets.
Molecular Formula and Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H20N2OS |
| Molar Mass | 304.42 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
Synthesis
The synthesis typically involves the reaction of benzothiazole derivatives with dimethylaminoethyl groups under controlled conditions. The yield and purity of the product are critical for subsequent biological evaluations.
Anticancer Activity
Research has demonstrated that benzothiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, including:
- MDA-MB-231 (breast cancer)
- SK-Hep-1 (liver cancer)
- NUGC-3 (gastric cancer)
The compound's mechanism involves the modulation of key signaling pathways associated with cell growth and apoptosis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits moderate to strong activity against several Gram-positive and Gram-negative bacteria, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values suggest that the compound could serve as a potential lead in developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown promising anti-inflammatory effects in preclinical models. It modulates inflammatory cytokines, potentially offering therapeutic benefits in conditions like arthritis.
Case Studies
- Anticancer Efficacy Study : A study published in MDPI evaluated the antiproliferative effects of various benzothiazole derivatives on human tumor cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition across multiple cell lines .
- Antimicrobial Assessment : Another study assessed the antibacterial activity of benzothiazole derivatives against clinical isolates. The findings showed that the compound had potent activity against resistant strains of bacteria, highlighting its potential as an antibiotic .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-[1,1'-biphenyl]-4-carboxamide hydrochloride, and how do reaction conditions affect yield?
- Methodological Answer : The synthesis typically involves coupling a benzothiazole amine with a biphenylcarboxylic acid derivative. Ethanol reflux (70–80°C) with catalytic glacial acetic acid is effective for imine or amide bond formation, as demonstrated in analogous benzothiazole-carboxamide syntheses (e.g., 70% yield for compound 4g in ethanol) . For N-alkylation steps (e.g., introducing the dimethylaminoethyl group), dichloromethane or THF with triethylamine as a base under nitrogen atmosphere is recommended to minimize side reactions. Purification via flash chromatography (ethyl acetate/hexane gradients) or recrystallization improves purity (>95%) .
Q. Which spectroscopic techniques are critical for structural validation, and how should contradictory data (e.g., NMR vs. IR) be resolved?
- Methodological Answer :
- 1H/13C NMR : Key for confirming aromatic proton environments (e.g., biphenyl protons at δ 7.2–8.1 ppm) and dimethylaminoethyl substituents (δ 2.2–2.5 ppm for N(CH3)2).
- IR Spectroscopy : Validate carbonyl stretches (C=O at ~1700 cm⁻¹) and benzothiazole C=N/C-S bonds (1600–1500 cm⁻¹). Contradictions between NMR and IR (e.g., unexpected carbonyl absence) may arise from tautomerism; X-ray crystallography or 2D NMR (e.g., HSQC) resolves ambiguities .
- Elemental Analysis : Required to confirm stoichiometry (e.g., Cl⁻ content in hydrochloride salt) .
Advanced Research Questions
Q. How can researchers address low yields in the final coupling step between the benzothiazole and biphenyl moieties?
- Methodological Answer : Low yields often stem from steric hindrance at the biphenyl carboxamide site. Strategies include:
- Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for biphenyl formation, optimizing ligand choice (e.g., SPhos for bulky substrates) .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 12 hours reflux) and improves yield by 15–20% .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates but may require subsequent purification to remove byproducts .
Q. What strategies resolve contradictions in biological activity data across structural analogs (e.g., varying substituents on the benzothiazole ring)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., halogenation at the benzothiazole 6-position) and correlate with bioassay results. For example, 4-chlorophenyl analogs (4g ) showed higher antimicrobial activity than fluorinated derivatives due to enhanced lipophilicity .
- Computational Docking : Use molecular dynamics simulations to predict binding affinities to targets like DNA gyrase. Compare with experimental IC50 values to validate models .
- Metabolite Profiling : LC-MS/MS identifies active metabolites that may explain discrepancies between in vitro and in vivo results .
Q. How can computational methods reduce trial-and-error in optimizing reaction pathways for novel derivatives?
- Methodological Answer :
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., amide bond formation energy barriers) .
- Reaction Path Search Algorithms : Tools like GRRM or AFIR predict viable intermediates and byproducts, narrowing experimental conditions (e.g., solvent, temperature) .
- Machine Learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal catalysts or solvent combinations for novel analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
